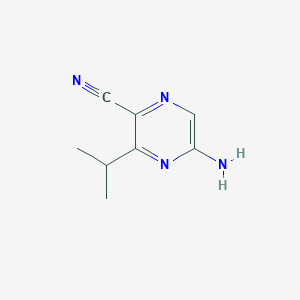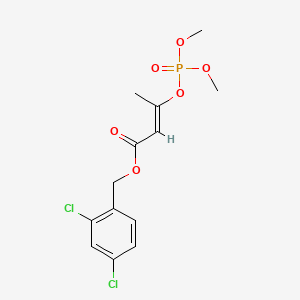
2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, (2,4-dichlorophenyl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-[(dimethoxyphosphinyl)oxy]-2-butenoic acid 2,4-dichlorobenzyl ester is a complex organic compound with potential applications in various fields, including chemistry, biology, and industry. This compound features a unique structure that combines a phosphinyl group, a butenoic acid moiety, and a dichlorobenzyl ester, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[(dimethoxyphosphinyl)oxy]-2-butenoic acid 2,4-dichlorobenzyl ester typically involves multiple steps, starting with the preparation of the individual components. The phosphinyl group can be introduced through a reaction involving dimethyl phosphite and an appropriate alkene under controlled conditions. The butenoic acid moiety is synthesized via a series of reactions, including aldol condensation and subsequent dehydration. The final esterification step involves the reaction of the butenoic acid derivative with 2,4-dichlorobenzyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis. The purification process often involves techniques such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[(dimethoxyphosphinyl)oxy]-2-butenoic acid 2,4-dichlorobenzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the dichlorobenzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of phosphonic acids and other oxidized derivatives.
Reduction: Formation of phosphinyl alcohols and other reduced products.
Substitution: Formation of substituted esters with various functional groups.
Scientific Research Applications
(E)-3-[(dimethoxyphosphinyl)oxy]-2-butenoic acid 2,4-dichlorobenzyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-3-[(dimethoxyphosphinyl)oxy]-2-butenoic acid 2,4-dichlorobenzyl ester involves its interaction with specific molecular targets and pathways. The compound’s phosphinyl group can interact with enzymes and proteins, potentially inhibiting their activity. The butenoic acid moiety may also play a role in modulating biological pathways, leading to various physiological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-[(dimethoxyphosphinyl)oxy]-2-butenoic acid methyl ester
- (E)-3-[(dimethoxyphosphinyl)oxy]-2-butenoic acid ethyl ester
- (E)-3-[(dimethoxyphosphinyl)oxy]-2-butenoic acid propyl ester
Uniqueness
(E)-3-[(dimethoxyphosphinyl)oxy]-2-butenoic acid 2,4-dichlorobenzyl ester is unique due to the presence of the dichlorobenzyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
32425-90-4 |
|---|---|
Molecular Formula |
C13H15Cl2O6P |
Molecular Weight |
369.13 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)methyl (E)-3-dimethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C13H15Cl2O6P/c1-9(21-22(17,18-2)19-3)6-13(16)20-8-10-4-5-11(14)7-12(10)15/h4-7H,8H2,1-3H3/b9-6+ |
InChI Key |
DEMKRNKUPDXQOP-RMKNXTFCSA-N |
Isomeric SMILES |
C/C(=C\C(=O)OCC1=C(C=C(C=C1)Cl)Cl)/OP(=O)(OC)OC |
Canonical SMILES |
CC(=CC(=O)OCC1=C(C=C(C=C1)Cl)Cl)OP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


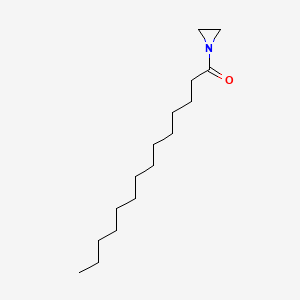
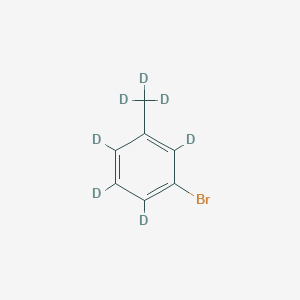

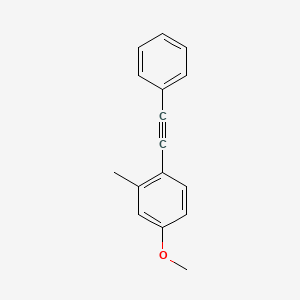
![5,8-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13942563.png)
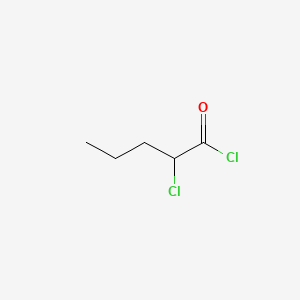
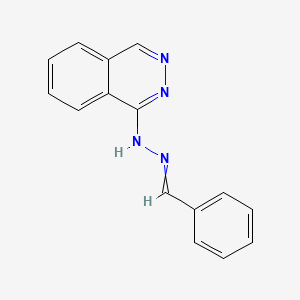



![4-Chloro-3-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13942589.png)
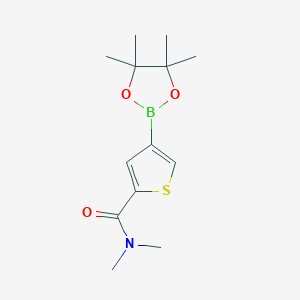
![4-Chloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzoic acid](/img/structure/B13942595.png)
